molecular formula C4H9NO B14668017 3-Ethyl-3-methyloxaziridine CAS No. 41316-44-3

3-Ethyl-3-methyloxaziridine

Cat. No.: B14668017
CAS No.: 41316-44-3
M. Wt: 87.12 g/mol
InChI Key: ZDWRYUSCYAJEOZ-UHFFFAOYSA-N
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Description

3-Ethyl-3-methyloxaziridine is a three-membered heterocyclic compound containing one oxygen and one nitrogen atom in its ring. It is synthesized via the reaction of ethyl methyl ketone with hydroxylamine-O-sulfonic acid (HAOSA), followed by distillation under reduced pressure (0.6 mm Hg) to yield a mixture of the oxaziridine and residual ketone . The compound exhibits a characteristic NH absorption band at 3200 cm⁻¹ in its infrared (IR) spectrum, confirming the presence of the amine functional group .

This oxaziridine has been employed in reactions with Schiff bases (e.g., benzylideneaniline derivatives) to study its electrophilic NH transfer properties. However, unlike other reagents such as HAOSA, it predominantly forms hydrazones rather than diaziridines when reacting with aromatic Schiff bases, highlighting its unique reactivity profile .

Properties

CAS No.

41316-44-3

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

3-ethyl-3-methyloxaziridine

InChI

InChI=1S/C4H9NO/c1-3-4(2)5-6-4/h5H,3H2,1-2H3

InChI Key

ZDWRYUSCYAJEOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(NO1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methyloxaziridine typically involves the oxidation of imines with peracids or the amination of carbonyls. The oxidation of imines with peracids is a common method, where an imine precursor is treated with a peracid such as m-chloroperbenzoic acid (m-CPBA) to form the oxaziridine ring . Another approach involves the amination of carbonyl compounds, where a carbonyl compound reacts with an amine in the presence of an oxidizing agent to form the oxaziridine.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using peracids or other oxidizing agents. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-methyloxaziridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The strained three-membered ring makes it highly reactive and suitable for a range of transformations.

Common Reagents and Conditions:

    Oxidation: Oxaziridines are commonly used as oxidizing agents in organic synthesis.

    Reduction: Reduction of oxaziridines can lead to the formation of amines or other nitrogen-containing compounds.

    Substitution: Nucleophiles can attack the nitrogen or oxygen atom in the oxaziridine ring, leading to ring-opening reactions and the formation of various products.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include amines, sulfoxides, and selenoxides.

Scientific Research Applications

3-Ethyl-3-methyloxaziridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: Oxaziridines have been explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate the potential therapeutic applications of oxaziridines, particularly in drug development.

    Industry: In the industrial sector, oxaziridines are used as intermediates in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methyloxaziridine involves its ability to act as an electrophilic oxidizing agent. The strained three-membered ring and the relatively weak N-O bond make it highly reactive. In oxidation reactions, the oxaziridine transfers an oxygen atom to the substrate, resulting in the formation of oxidized products . The molecular targets and pathways involved depend on the specific reaction and substrate.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

Key Findings:
  • Substrate Dependence : 3-Ethyl-3-methyloxaziridine and HAOSA both fail to produce diaziridines with aromatic Schiff bases (e.g., benzylideneaniline). Instead, hydrazones form due to competing nucleophilic attack .
  • Mechanistic Divergence: The oxaziridine’s electrophilic NH group participates in hydrazone formation, whereas HAOSA’s reactivity involves direct NH transfer, which is more effective for diaziridine synthesis in nonaromatic systems .

Structural and Spectroscopic Comparisons

Oxaziridines vs. Diaziridines:
  • Oxaziridines (e.g., this compound): Feature an oxygen-nitrogen ring with NH absorption at 3200 cm⁻¹ (IR). Their strained ring structure enhances electrophilic reactivity .
  • Diaziridines (e.g., 1-cyclohexyl-3-(p-bromophenyl)diaziridine): Contain a nitrogen-nitrogen bond and exhibit NH absorption near 3200 cm⁻¹ (IR). X-ray crystallography confirms their planar geometry (monoclinic system, space group P2₁/c) .
HAOSA vs. Oxaziridines:
  • This compound : Less efficient for diaziridine synthesis but useful for studying hydrazone formation mechanisms. Its reactivity is highly solvent- and catalyst-dependent (e.g., acetic acid promotes specific pathways) .

Reaction Yields and Byproducts

  • This compound : Reactions with Schiff bases typically yield hydrazones (e.g., 250 mg of 2a from la) but require chromatographic purification due to ketone contamination from synthesis .
  • HAOSA : Produces diaziridines in ~35% yield (e.g., compound 3) but generates semicarbazides and decomposition byproducts under prolonged heating .

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